molecular formula C13H15NO2 B2402781 1-(7-Methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one CAS No. 2185980-76-9

1-(7-Methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one

Cat. No.: B2402781
CAS No.: 2185980-76-9
M. Wt: 217.268
InChI Key: ATEFXCBOIQRXOF-UHFFFAOYSA-N
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Description

1-(7-Methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by a methoxy group at the 7th position and a prop-2-en-1-one moiety, exhibits unique chemical properties that make it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(7-Methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 7-methoxy-3,4-dihydroquinoline.

    Alkylation: The quinoline derivative undergoes alkylation with a suitable alkylating agent to introduce the prop-2-en-1-one moiety.

    Cyclization: The intermediate product is then subjected to cyclization under acidic or basic conditions to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(7-Methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(7-Methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(7-Methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

1-(7-Methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one can be compared with other quinoline derivatives, such as:

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    Coumarin derivatives: Widely studied for their diverse biological properties.

    Indole derivatives: Important in medicinal chemistry for their broad-spectrum biological activities.

The uniqueness of this compound lies in its specific structural features, such as the methoxy group and the prop-2-en-1-one moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(7-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-13(15)14-8-4-5-10-6-7-11(16-2)9-12(10)14/h3,6-7,9H,1,4-5,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEFXCBOIQRXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCN2C(=O)C=C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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